2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Description
Physical and Chemical Properties Analysis
This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination, and is a basic building block for making protein degrader library .Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
Research has demonstrated the utility of related cyclohexyl and piperidine compounds in facilitating chemical reactions. For instance, the reaction of cyclohexyl isocyanide with various aldehydes and 1,3-dicarbonyl compounds, catalyzed by piperidine, offers a facile and efficient route to synthesize 5-hydroxy-2H-pyrrol-2-one derivatives from readily available materials, showcasing the potential of these compounds in organic synthesis and drug development processes (Fan et al., 2007).
Biological Activities and Pharmacological Applications
Compounds featuring cyclohexyl and piperidine structures are key in discovering new pharmaceutical agents. For example, the synthesis of pyrrolidine derivatives of monoterpenes, including a carvotacetone derivative, has shown promising anti-methicillin-resistant Staphylococcus aureus and anti-cryptococcal properties, highlighting their potential in addressing antibiotic resistance (Masila et al., 2020).
Material Science and Engineering
The development of novel materials also benefits from the application of these compounds. For instance, the synthesis and characterization of co-crystals based on bispyridyl-substituted α,β-unsaturated ketones with coformers have been investigated for their luminescent properties, suggesting applications in the design of new materials with specific optical properties (Li et al., 2015).
Catalysis and Chemical Transformations
These compounds play a crucial role in catalytic processes as well. Research into N-heterocycle-sulfonated Schiff base copper(II) complexes has demonstrated their effectiveness in catalyzing hydrocarbon oxidation, which could have significant implications for industrial chemistry and environmental remediation efforts (Hazra et al., 2019).
Anticancer Research
The exploration of piperazine-2,6-dione derivatives for their anticancer activity has yielded compounds with promising efficacy against various cancer cell lines, underscoring the potential of these chemical frameworks in the development of new anticancer therapies (Kumar et al., 2013).
Properties
IUPAC Name |
2-[[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c23-18-7-2-1-6-17(18)21-10-8-14(9-11-21)13-22-19(24)12-15-4-3-5-16(15)20-22/h12,14,17-18,23H,1-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJUPFAHZSOQCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)CN3C(=O)C=C4CCCC4=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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